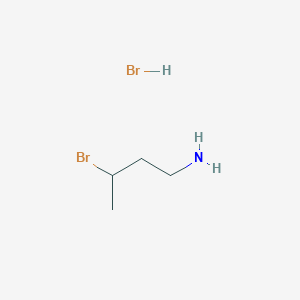![molecular formula C28H21N5O4 B2627460 N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide CAS No. 1207053-02-8](/img/no-structure.png)
N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C28H21N5O4 and its molecular weight is 491.507. The purity is usually 95%.
BenchChem offers high-quality N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Properties
- Compounds similar to the mentioned chemical structure have demonstrated significant antimicrobial properties. The presence of the 3,5-dimethyl-1H-pyrazol-1-yl moiety linked to the pyrimidine ring plays a crucial role in enhancing antimicrobial activity (Sirakanyan et al., 2021).
Synthesis and Structural Studies
- The synthesis of various heterocyclic systems based on this compound's structural framework has been a focus of research. These studies involve the synthesis of complex structures like tetrahydrobenzofurans, tetrahydrobenzothiophenes, and various pyrimidine derivatives, providing valuable insights into the structural versatility and reactivity of these compounds (Vasylyev et al., 1999).
Antiviral Research
- Some derivatives of the compound have shown promising activity against viruses like the H5N1 avian influenza virus. The synthesis of these compounds and their antiviral properties are significant in the field of medicinal chemistry (Flefel et al., 2012).
Chemical Transformations and Reactions
- The chemical transformations of related heterocyclic compounds, such as those involving oxadiazole and thiazolidine derivatives, are well-documented. These studies highlight the compound's ability to undergo various chemical reactions, forming new and potentially biologically active structures (Levai et al., 2002).
Anticancer Research
- Research on the anticancer properties of compounds structurally related to N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide has been conducted. This includes the synthesis and evaluation of derivatives for their potential as anticancer agents (Ghorab et al., 2014).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the 4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine-2-carboxylic acid, which is synthesized from commercially available starting materials. The second intermediate is the 3-(furan-2-yl)-1-(1H-pyrazol-5-yl)-9H-xanthene-9-carboxylic acid, which is synthesized using a modified version of a previously reported method. The two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydropyrimidine", "ethyl acetoacetate", "furan-2-carboxaldehyde", "4-hydroxybenzaldehyde", "4-nitrophenylhydrazine", "2-nitrobenzaldehyde", "2-hydroxybenzaldehyde", "4-dimethylaminopyridine", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "9H-xanthene-9-carboxylic acid", "1H-pyrazole-5-carboxylic acid" ], "Reaction": [ "Synthesis of 4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine-2-carboxylic acid:", "- Condense 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with ethyl acetoacetate in the presence of triethylamine and 4-dimethylaminopyridine to form ethyl 4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine-2-carboxylate", "- Hydrolyze the ester using sodium hydroxide to obtain the carboxylic acid", "- Protect the carboxylic acid using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the corresponding N,N'-dicyclohexylurea derivative", "- Reduce the nitro group of 4-nitrophenylhydrazine using palladium on carbon and hydrogen gas to form the corresponding aniline derivative", "- Condense the aniline derivative with the N,N'-dicyclohexylurea derivative in the presence of triethylamine to form the desired intermediate", "Synthesis of 3-(furan-2-yl)-1-(1H-pyrazol-5-yl)-9H-xanthene-9-carboxylic acid:", "- Condense furan-2-carboxaldehyde with 4-hydroxybenzaldehyde in the presence of sodium methoxide to form the corresponding chalcone derivative", "- Cyclize the chalcone derivative using hydrazine hydrate to form the corresponding pyrazoline derivative", "- Condense the pyrazoline derivative with 2-nitrobenzaldehyde in the presence of acetic acid to form the corresponding nitrochalcone derivative", "- Reduce the nitro group of the nitrochalcone derivative using palladium on carbon and hydrogen gas to form the corresponding amino derivative", "- Condense the amino derivative with 9H-xanthene-9-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the desired intermediate", "Coupling of the two intermediates:", "- Deprotect the carboxylic acid of the 4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine-2-carboxylic acid using trifluoroacetic acid", "- Couple the deprotected 4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidine-2-carboxylic acid with the 3-(furan-2-yl)-1-(1H-pyrazol-5-yl)-9H-xanthene-9-carboxylic acid using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the final product" ] } | |
CAS番号 |
1207053-02-8 |
分子式 |
C28H21N5O4 |
分子量 |
491.507 |
IUPAC名 |
N-[5-(furan-2-yl)-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C28H21N5O4/c34-26-16-9-5-10-19(16)29-28(31-26)33-24(15-20(32-33)23-13-6-14-36-23)30-27(35)25-17-7-1-3-11-21(17)37-22-12-4-2-8-18(22)25/h1-4,6-8,11-15,25H,5,9-10H2,(H,30,35)(H,29,31,34) |
InChIキー |
ICDZJXUMDMVQEE-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C(NC2=O)N3C(=CC(=N3)C4=CC=CO4)NC(=O)C5C6=CC=CC=C6OC7=CC=CC=C57 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-butyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2627377.png)
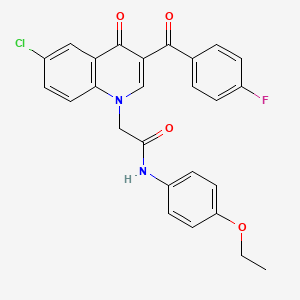
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(piperidin-1-yl)phenyl)methanone](/img/structure/B2627380.png)
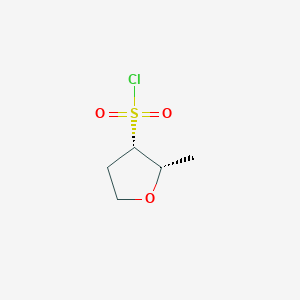
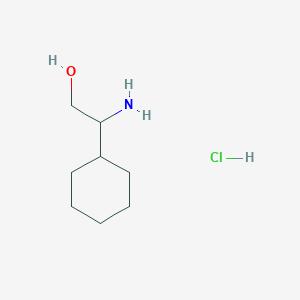
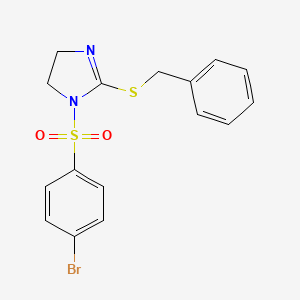



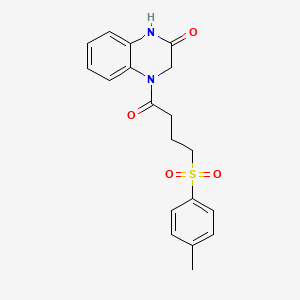
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2627390.png)


